![molecular formula C22H23NO4S B3010260 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1448044-65-2](/img/structure/B3010260.png)
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone, also known as Furanone-naphthalene compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Scientific Research Applications
Organic Synthesis Applications
Compounds related to "1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone" have been employed in organic synthesis, demonstrating their utility in constructing complex molecular structures. For instance, they are used in the synthesis of 2,2‐Disubstituted 1,2‐Dihydro‐4‐phenylquinolines through reactions involving acetophenone derivatives (Walter, 1994). This showcases their role in facilitating novel synthetic routes for heterocyclic compounds.
Anticancer Evaluation
Several derivatives of naphthoquinone, a core structure related to the compound , have been synthesized and evaluated for their anticancer activity. Compounds such as phenylaminosulfanyl‐1,4‐naphthoquinone derivatives have shown potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF‐7, demonstrating the potential of these compounds as agents against various cancer types (Ravichandiran et al., 2019).
Corrosion Inhibition
A novel organic compound, [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone (4-4-ABSPFM)], has been synthesized and used as an inhibitor for the prevention of mild steel corrosion in acidic medium. This compound shows better inhibition efficiency on mild steel corrosion, especially in 1 N HCl, indicating its utility as a corrosion inhibitor (Singaravelu & Bhadusha, 2022).
properties
IUPAC Name |
1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c24-22(15-18-7-3-6-17-5-1-2-9-21(17)18)23-12-10-20(11-13-23)28(25,26)16-19-8-4-14-27-19/h1-9,14,20H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVELNVACBMBBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.